N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Propanamide Group: This step involves the reaction of the intermediate with propanoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]butanamide
- N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]pentanamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is unique due to its specific combination of functional groups and the resulting properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a naphthyridine core with oxadiazole and aromatic substituents. This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits significant anticancer properties. The oxadiazole moiety is particularly noted for its ability to inhibit various cancer cell lines through multiple mechanisms.
1. Anticancer Activity
Studies have shown that derivatives of oxadiazole possess antiangiogenic and antiproliferative effects. These effects are mediated by:
- Downregulation of Vascular Endothelial Growth Factor (VEGF) .
- Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) translocation.
The compound has been tested against several cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
In vitro studies reported IC50 values indicating potent cytotoxic effects. For example, one study identified an IC50 value of 0.67μM against the PC3 cell line, which is significantly lower than many standard chemotherapeutics .
The mechanisms through which this compound exerts its effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in tumor growth.
Molecular docking studies suggest strong binding affinities to targets such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .
Case Studies
Several case studies have highlighted the efficacy of related compounds with similar structures:
These studies demonstrate the potential for developing effective anticancer agents based on the oxadiazole framework.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-16-5-3-4-6-20(16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-7-17(2)30-26)15-23(34)29-13-18-8-10-19(28)11-9-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKQPSCPIUJDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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